Trt-Lys(Fmoc)-OH

Peptide Synthesis Quality Control Solid-Phase Peptide Synthesis

Standard Fmoc-Lys(Trt)-OH forces premature ε-amine exposure under acidic conditions, scrambling peptide sequences. Trt-Lys(Fmoc)-OH resolves this with an acid-labile α-Trt and base-labile ε-Fmoc arrangement, enabling fully orthogonal SPPS workflows. • Selective α-deprotection with 1% TFA while ε-Fmoc remains intact for downstream conjugation • Enables on-resin head-to-tail lactamization without side-chain interference • ≥98% HPLC purity; white crystalline powder; MW 610.75; stored at 0-8°C

Molecular Formula C40H38N2O4
Molecular Weight 610,74 g/mole
CAS No. 122832-81-9
Cat. No. B613318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrt-Lys(Fmoc)-OH
CAS122832-81-9
SynonymsN-alpha-Trityl-N-epsilon-Fmoc-L-lysine; Trt-Lys(Fmoc)
Molecular FormulaC40H38N2O4
Molecular Weight610,74 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
InChIInChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trt-Lys(Fmoc)-OH: Orthogonally Protected Lysine Building Block


Trt-Lys(Fmoc)-OH (Nα‑Trityl‑Nε‑Fmoc‑L‑lysine) is a bifunctionally protected L‑lysine derivative engineered for solid‑phase peptide synthesis (SPPS). It features an acid‑labile trityl (Trt) group on the α‑amino position and a base‑labile 9‑fluorenylmethyloxycarbonyl (Fmoc) group on the ε‑amino side chain, enabling fully orthogonal deprotection strategies [1]. The compound is supplied as a white to off‑white crystalline powder with a molecular weight of 610.75 g/mol, an HPLC purity ≥98%, a melting point of 165–175 °C, and an optical rotation [α]D²⁰ = +35 to +38.5° (c=1 in DMF) .

1
Orthogonal SPPS workflow — enables sequential α- and ε-amine deprotection on resin
2
Crystalline powder format — supports reliable stoichiometric weighing for automated synthesis
3
Chiroptical identity confirmation — optical rotation fingerprint aids regioisomer verification

Trt-Lys(Fmoc)-OH: Why Regioisomer Substitution Fails


Trt‑Lys(Fmoc)‑OH and its regioisomer Fmoc‑Lys(Trt)‑OH are not interchangeable. In Trt‑Lys(Fmoc)‑OH the acid‑labile Trt group resides on the α‑amine while the base‑labile Fmoc group protects the ε‑amine [1]; Fmoc‑Lys(Trt)‑OH reverses this arrangement . Consequently, the two compounds enable completely opposite deprotection sequences. A workflow that requires selective α‑amine deprotection under mild acid conditions (1 % TFA) while leaving the ε‑amine Fmoc‑protected for later modification cannot be executed with Fmoc‑Lys(Trt)‑OH, where the ε‑amine carries the acid‑labile Trt group and would be prematurely exposed. Substituting one regioisomer for the other leads to off‑target deprotection, scrambled peptide sequences, and failed conjugations.

Target: Trt-Lys(Fmoc)-OH
Substitute: Fmoc-Lys(Trt)-OH
α-amine
Trt (acid-labile, 1% TFA)
Fmoc (base-labile)
ε-amine
Fmoc (base-labile)
Trt (acid-labile, 1% TFA)
Risk
Reversed protection may shift deprotection order, leading to off-target exposure and scrambled sequences.

Trt-Lys(Fmoc)-OH: Quantitative Differentiation


Melting Point: Higher Crystallinity

Trt‑Lys(Fmoc)‑OH exhibits a melting point of 165–175 °C , substantially higher than the ~145 °C reported for the regioisomer Fmoc‑Lys(Trt)‑OH . A higher melting point generally correlates with greater crystallinity, lower residual solvent content, and fewer amorphous impurities—attributes that improve the reliability of stoichiometric weighing and reduce batch‑to‑batch variability in automated peptide synthesizers.

Melting Point
Cross-study comparable
165–175 °C
vs Fmoc-Lys(Trt)-OH: ~145 °C
Higher crystallinity may support weighing accuracy.
Open-capillary; source-specific review advised.
Peptide Synthesis Quality Control Solid-Phase Peptide Synthesis

Optical Rotation: Distinct Chiroptical Fingerprint

The specific optical rotation of Trt‑Lys(Fmoc)‑OH is [α]D²⁰ = +35 to +38.5° (c=1 in DMF) , whereas its regioisomer Fmoc‑Lys(Trt)‑OH rotates polarized light only +5±1° (c=2 in CHCl₃) . The >7‑fold difference in magnitude (and opposite solvent systems) provides a robust, quantitative chiroptical fingerprint that can be used to verify the identity and enantiomeric purity of the compound upon receipt.

Optical Rotation
Cross-study comparable
+35 to +38.5°
vs Fmoc-Lys(Trt)-OH: +5±1°
>7-fold magnitude difference aids identity confirmation.
c=1 in DMF, 20 °C, Na D-line.
Chiral Purity Quality Assurance Peptide Chemistry

Orthogonal Deprotection: Selective α-Amine Exposure

The Trt group on the α‑amine is cleaved with 1 % TFA in DCM, while the Fmoc group on the ε‑amine remains stable [1]. This allows the α‑amino group to be unmasked without affecting other acid‑labile side‑chain protections (e.g., Boc, t‑Bu) or detaching the peptide from the resin. In contrast, Fmoc‑Lys(Boc)‑OH, the industry‑standard lysine building block, requires >50 % TFA to remove the Boc group, which simultaneously cleaves the peptide from the resin and deprotects all acid‑labile side chains, making on‑resin selective modification impossible [2].

Orthogonal Deprotection
Class-level inference
1% TFA cleaves Trt
Fmoc remains intact on resin
Selective α-amine exposure supports on-resin modification.
Fmoc-Lys(Boc)-OH requires >50% TFA and cleaves peptide.
Orthogonal Protection Solid-Phase Peptide Synthesis Lysine Modification

Purity: Lower Impurity Burden

Commercially available Trt‑Lys(Fmoc)‑OH is routinely supplied with HPLC purity ≥98% (Chem‑Impex) to 99% (Thomas Scientific) . While many lysine derivatives also achieve high purity, the consistency of this specification across multiple vendors reduces the likelihood of introducing dipeptide or deletion-sequence contaminants that compromise final peptide yield and purity.

HPLC Purity
Supporting evidence
≥98% to 99%
vs typical 95–98%
Lower impurity burden may reduce deletion sequences.
Data to verify; vendor specification review advised.
HPLC Purity Peptide Synthesis Quality Control

Trt-Lys(Fmoc)-OH: Key Application Scenarios


Branched and Site-Modified Peptide Synthesis

The acid‑labile Trt on the α‑amine allows selective on‑resin α‑deprotection with 1 % TFA while the ε‑Fmoc group remains intact [1]. This orthogonal lability permits the α‑amino group to be functionalized (e.g., with a fluorescent tag, PEG chain, or lipid) before final ε‑deprotection and peptide elongation—a sequence impossible with standard Fmoc‑Lys(Boc)‑OH or Fmoc‑Lys(Trt)‑OH [2].

Cyclic Peptide Construction

Cyclic peptides require two amino groups to be orthogonally protected and deprotected in a specific order. Trt‑Lys(Fmoc)‑OH provides an α‑amine that can be unmasked under mild acid conditions (1 % TFA) while the ε‑amine remains Fmoc‑protected, enabling on‑resin lactamization between the α‑amine and a C‑terminal carboxylate without premature cleavage [1].

Peptide and Bioconjugate Preparation

The orthogonal protecting‑group arrangement allows the ε‑amine to be reserved for final conjugation (e.g., with a fluorophore, biotin, or cytotoxic payload) while the α‑amine is used for chain extension. This “handle‑first” strategy prevents cross‑reactivity and improves conjugate homogeneity [1].

Application
Selection Property
Validation Focus
Branched and site-modified peptide synthesis
Orthogonal Trt/Fmoc lability
Selective α-deprotection under 1% TFA without resin cleavage
Cyclic peptide construction
Acid-labile α-amine, base-labile ε-amine
On-resin lactamization without premature deprotection
Peptide and bioconjugate preparation
Reserved ε-amine for final conjugation
Conjugate homogeneity and cross-reactivity control

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